Methyl 3-aminobenzoate
Overview
Description
Methyl 3-aminobenzoate is an organic compound with the molecular formula C8H9NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and an amino group is attached to the benzene ring at the meta position. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries .
Mechanism of Action
Target of Action
Methyl 3-aminobenzoate, also known as meta-aminobenzoic acid methyl ester, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are fundamental to the sensation of pain.
Mode of Action
The compound acts as a local anesthetic . It binds to specific parts of the sodium ion channels and affects the membrane potential by reducing the passage of sodium ions through these channels . This blockage of nerve impulses results in a loss of local sensation without affecting consciousness, making it useful for local surgery and treatment .
Biochemical Pathways
This compound is involved in the inhibition of nerve impulse conduction . By blocking the sodium ion channels, it prevents the propagation of action potentials along the nerves. This effectively numbs the area where the compound is applied, providing local anesthesia .
Result of Action
The primary result of this compound’s action is the temporary relief of pain in the area where it is applied . By blocking nerve conduction, it induces a loss of sensation, allowing for pain-free surgical or therapeutic procedures .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility and stability might be affected by the pH and temperature of the environment . Furthermore, its efficacy as a local anesthetic could be influenced by the specific physiological characteristics of the patient, such as skin thickness and blood flow at the site of application.
Biochemical Analysis
Molecular Mechanism
It is known that the compound has a molecular weight of 151.16
Temporal Effects in Laboratory Settings
It is known that the compound is slightly soluble in water
Metabolic Pathways
It is known that benzoate, a related compound, is involved in the beta‑ketoadipate pathway of the benzoate metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-aminobenzoate can be synthesized through several methods. One common method involves the esterification of 3-aminobenzoic acid with methanol in the presence of a catalyst such as thionyl chloride. The reaction is typically carried out under reflux conditions for 24 hours .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of 3-aminobenzoic acid with methanol in the presence of an acid catalyst. The reaction mixture is heated under reflux, and the product is purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides are used under basic conditions.
Major Products:
Oxidation: Nitrobenzoates.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoates depending on the reagent used.
Scientific Research Applications
Methyl 3-aminobenzoate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It has applications in the development of pharmaceuticals, particularly as a precursor for local anesthetics.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Comparison with Similar Compounds
Methyl 4-aminobenzoate: Similar in structure but with the amino group at the para position.
Ethyl 3-aminobenzoate: Similar but with an ethyl ester instead of a methyl ester.
Methyl 2-aminobenzoate: Similar but with the amino group at the ortho position.
Uniqueness: Methyl 3-aminobenzoate is unique due to the position of the amino group, which influences its reactivity and the types of derivatives it can form. This positional difference can lead to variations in biological activity and chemical properties compared to its isomers .
Properties
IUPAC Name |
methyl 3-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDNXXPBYLGWOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063506 | |
Record name | Benzoic acid, 3-amino-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4518-10-9 | |
Record name | Methyl 3-aminobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4518-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-amino-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004518109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3-amino-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3-amino-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-aminobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.585 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl 3-aminobenzoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T278MY2TG5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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